Daunorubicin hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces peucetius. It is primarily used in the treatment of certain types of cancer, particularly acute myeloid leukemia and acute lymphoblastic leukemia. This compound is known for its ability to intercalate DNA, disrupting the replication process of rapidly dividing cells.
Daunorubicin hydrochloride is produced through fermentation processes involving specific strains of Streptomyces, particularly Streptomyces bifurcus and its mutants, which are engineered to enhance yield and purity during production. The extraction and purification processes are crucial to obtaining the active compound from the fermentation broth .
Chemically, daunorubicin hydrochloride falls under the category of anthracyclines, a class of drugs that are widely recognized for their efficacy in oncology. Its chemical structure includes a tetracyclic ring system that contributes to its biological activity. The compound is classified as a cytotoxic agent due to its mechanism of action that involves inhibiting DNA synthesis.
The synthesis of daunorubicin hydrochloride can be achieved through various methods, primarily focusing on fermentation and subsequent purification techniques.
Daunorubicin hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.
The structure consists of an anthraquinone nucleus linked to a sugar moiety (daunosamine), which is essential for its biological activity.
The compound exhibits specific spectral properties that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), confirming its purity and identity.
Daunorubicin hydrochloride can undergo various chemical reactions that are significant for its functionality and modification into analogs.
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism by which daunorubicin exerts its anticancer effects is multifaceted.
Studies have shown that daunorubicin's potency is influenced by its ability to penetrate cell membranes and accumulate within cancer cells, where it can exert its effects more effectively .
Understanding the physical and chemical properties of daunorubicin hydrochloride is essential for its application in pharmaceutical formulations.
Daunorubicin hydrochloride has significant applications in medical science, particularly in oncology.
Daunorubicin’s discovery emerged from systematic antibiotic screening by Farmitalia Research Laboratories in the 1950s. Soil samples collected near Italy’s Castel del Monte yielded Streptomyces peucetius var. caesius, a bacterial strain producing a red-pigmented compound with potent antitumor activity in murine models [1] [5]. French researchers independently isolated the same molecule around this time, leading to the hybrid name "daunorubicin": "dauno" honoring the Dauni tribe of Apulia, Italy, and "rubis" (French for ruby) reflecting its vivid color [1].
Initial structural studies confirmed its anthraquinone chromophore linked to an amino sugar (daunosamine), distinguishing it from earlier microbial cytotoxins [5]. By 1967, however, clinical development faced challenges when dose-dependent cardiotoxicity emerged, prompting research into structural analogs like doxorubicin [1]. Seminal mechanistic work in the 1970s revealed its DNA intercalation and topoisomerase II inhibition properties, establishing the molecular basis for its leukemic cell lethality [2] [5].
Table 1: Key Milestones in Daunorubicin Development
Year | Event | Significance |
---|---|---|
1950s | Isolation from S. peucetius | Identification of novel antileukemic anthracycline |
1963 | Structural elucidation | Defined tetracyclic aglycone + daunosamine moiety |
1973 | Energy-dependent efflux mechanism described | First evidence of multidrug resistance (MDR) pathways |
1979 | FDA approval for leukemia | Clinical translation validated |
Daunorubicin hydrochloride (C₂₇H₂₉NO₁₀·HCl; MW 563.98 g/mol) comprises a planar, hydrophobic tetracyclic anthraquinone (aglycone) fused to the aminosugar daunosamine (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosides) via a glycosidic bond [1] [6] [8]. X-ray crystallography confirms that intercalation induces DNA helical unwinding by ~8°, with the daunosamine moiety oriented toward the minor groove [1]. Key functional groups include:
Table 2: Structural and Physicochemical Properties
Parameter | Value | Analytical Method |
---|---|---|
Molecular formula | C₂₇H₃₀ClNO₁₀ | Elemental analysis |
CAS registry | 23541-50-6 | - |
Appearance | Red hygroscopic crystals | Visual |
λmax in water | 477 nm | UV-Vis spectroscopy |
Solubility in water | 50 mM (61.3 mg/mL) | Equilibrium solubility |
Specific rotation [α]20D | +248° ± 5° (c=0.1, MeOH) | Polarimetry |
pKa (amino group) | ~10.0 | Potentiometric titration |
The hydrochloride salt enhances aqueous solubility (>50 mM) crucial for intravenous formulations [8] [10]. Solid-state stability requires protection from light and moisture; decomposition occurs above 188–190°C [3] [8]. Solutions exhibit pH-dependent stability: maximal integrity at pH 4–7, with degradation accelerating under alkaline conditions via hydrolytic cleavage of the glycosidic bond [8]. The compound’s fluorescence (ex/em ~480/550 nm) facilitates DNA-binding assays and cellular uptake tracking [8].
Daunorubicin belongs to type II anthracyclines characterized by:
Comparative analysis reveals key structural differentiators:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7